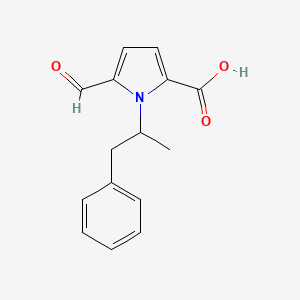
6-chloro-7-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-methylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts like copper, palladium, and silver are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-Chloro-7-methyl-1H-indazole can undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indazole ring.
Nucleophilic Substitution: Particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the available positions on the indazole ring .
科学的研究の応用
作用機序
The mechanism of action of 6-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of key signaling pathways involved in disease progression, such as the phosphoinositide 3-kinase pathway in cancer .
類似化合物との比較
1H-Indazole: The parent compound without any substituents.
6-Chloro-1H-indazole: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1H-indazole: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness: 6-Chloro-7-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
6-chloro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
InChIキー |
YFFXWJPLFTVDSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


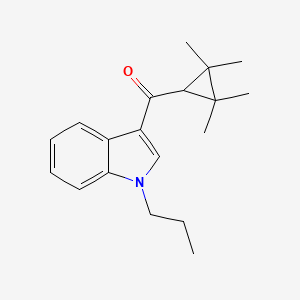


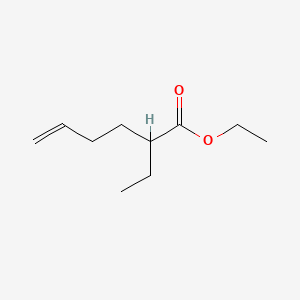
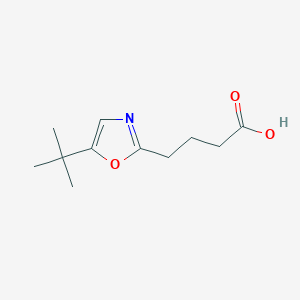

![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
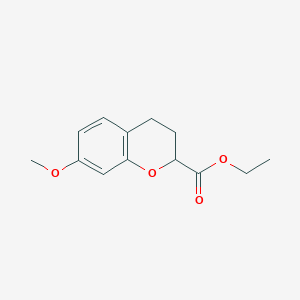
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)

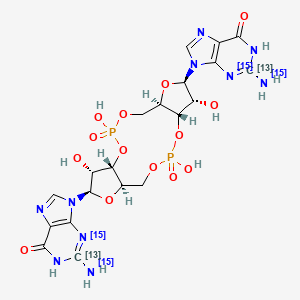
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
